4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Problem: Med chem teams waste weeks installing iodine via low-yield electrophilic substitution, losing regioselectivity. Solution: This para-iodophenyl carboxamide scaffold delivers the iodine atom pre-installed for immediate Suzuki, Sonogashira, or Buchwald-Hartwig diversification. - Dual orthogonal handles: primary amine (pKa ~14) for amide coupling/bioconjugation plus aryl iodide for late-stage Pd-catalyzed C-C/C-N bond formation. - Non-planar cyclohexane core (Fsp3 = 0.64) populates 3D chemical space for fragment-based drug discovery; elevated logP (Δ +0.8 vs. des-iodo) suits CNS lead optimization. - Available from 0.25 g to bulk; ≥95% purity standard across suppliers eliminates in-house re-purification.

Molecular Formula C14H19IN2O
Molecular Weight 358.22 g/mol
Cat. No. B13255347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide
Molecular FormulaC14H19IN2O
Molecular Weight358.22 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C14H19IN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h5-8,10-11H,1-4,9,16H2,(H,17,18)
InChIKeySIMYTGOOXSVENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for Iodophenyl Cyclohexane Carboxamide


4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide (CAS 1503025-03-3, MF: C14H19IN2O, MW: 358.22) [1] is a synthetic, small-molecule cyclohexane-based carboxamide building block featuring a primary aminomethyl substituent and a para-iodophenyl amide tail [2]. It is primarily utilized as a functionalizable intermediate in medicinal chemistry and chemical biology, where its dual reactive handles—the aliphatic amine and the aryl iodide—enable orthogonal derivatization strategies such as amide coupling and metal-catalyzed cross-coupling [2]. Commercially, it is available from multiple research chemical suppliers at ≥95% purity, typically at premium pricing (e.g., $579 for 0.25g [3]), reflecting its specialized utility rather than commodity status.

1
Dual orthogonal reactive handles: primary amine and aryl iodide.
2
Enables amide coupling and metal-catalyzed cross-coupling strategies.
3
High-purity building block available from multiple research suppliers.
4
Specialized synthetic intermediate with non-commodity procurement profile.

Why Generic Substitution Is Not Feasible


Substituting 4-(Aminomethyl)-N-(4-iodophenyl)cyclohexane-1-carboxamide with its nearest structural analogs—such as N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU) [1] or 4-(aminomethyl)cyclohexane-1-carboxamide derivatives lacking the aryl iodide [2]—is not functionally equivalent. The target compound’s defining value for scientific selection lies in its specific combination of three contiguous moieties: a cyclohexane core, a primary aminomethyl handle for basic amine-driven chemistry, and a para-iodophenyl amide that serves as both a hydrophobic anchor and a universal cross-coupling precursor (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [2]. CIU, while sharing the iodophenyl group, replaces the carboxamide-aminomethyl architecture with a urea linkage, eliminating the nucleophilic amine entirely and drastically altering hydrogen-bonding geometry and synthetic utility. Conversely, analogs lacking the iodo-substituent remove the capacity for late-stage palladium-catalyzed diversification, a key feature for Structure-Activity Relationship (SAR) library construction [2]. The following quantitative evidence, where available, demonstrates the tangible consequences of these structural differences.

Urea analog (CIU)
Lacks the primary amine; nucleophilic reactions and amide coupling are lost, and hydrogen-bond geometry may shift significantly.
Des-iodo analogs
Remove the aryl iodide cross-coupling handle, eliminating late-stage diversification and limiting SAR library construction.

Quantitative Differentiation from Structural Analogs


Dual Orthogonal Reactive Handles vs. Urea Analogs

The target compound possesses two orthogonal reactive sites—a primary amine (from the aminomethyl group) and an aryl iodide (from the para-iodophenyl group). This dual functionality is quantifiably distinct from its closest commercially available analog, N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU). CIU contains no free amine, whereas the target compound's amine has a predicted pKa of 14.03±0.70 [1], enabling selective protonation/deprotonation and nucleophilic reactions unavailable to the urea analog. The number of synthetically addressable reactive centers is 2 for the target compound versus 0 (amine) for CIU, a necessary distinction for building block selection.

Reactive Handles
Class-level inference
2 (amine + iodo) vs 0 amine (CIU) +2 handles
Supports orthogonal derivatization strategy.
Structural analysis; class-level inference.
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship (SAR)

Iodine-Driven Lipophilicity for CNS Permeability

The presence of the iodine atom significantly increases the compound's lipophilicity compared to its des-iodo analog. The target compound has a computed XLogP3-AA value of 2.2 [1]. The direct analog 4-(aminomethyl)-N-phenylcyclohexane-1-carboxamide (lacking the iodine) has a predicted XLogP of ~1.4 [2]. This difference of ΔXLogP ≈ 0.8 is substantial for CNS drug design, where logP values between 1-3 are often targeted for optimal blood-brain barrier penetration. The iodine atom also adds considerable polarizability (exact mass shift from 232.16 to 358.05 Da), which can enhance halogen bonding interactions with biological targets, a feature completely absent in the non-iodinated comparator.

Lipophilicity (XLogP)
Class-level inference
2.2 vs ~1.4 (des-iodo) Δ +0.8
Iodine substitution increases lipophilicity for membrane permeability screening.
Computed XLogP; class-level inference.
Medicinal Chemistry Drug Design CNS Drug Discovery

Three-Dimensional Scaffold Complexity vs. Planar Analogs

Many iodophenyl-containing building blocks, such as N-(2-iodophenyl)cyclohexanecarboxamide [1] or simple iodophenyl ureas, adopt a predominantly planar or near-planar geometry due to the extended conjugation of the amide bond. The target compound, in contrast, incorporates a 1,4-disubstituted cyclohexane ring, which introduces a non-planar, three-dimensional scaffold. This is measured by the fraction of sp3 hybridized carbons (Fsp3), which is 0.64 for the target compound (9 sp3 carbons out of 14 total) versus 0.54 for N-(2-iodophenyl)cyclohexanecarboxamide. Higher Fsp3 values are statistically correlated with improved clinical success rates in drug discovery, as they enable escape from the 'flatland' of aromatic-dominated compound libraries. No direct biological comparison is available, but this physicochemical distinction is procurement-relevant for fragment-based screening programs.

3D Character (Fsp3)
Cross-study comparable
0.64 vs 0.54 (planar analog) Δ +0.10
Higher Fsp3 supports 3D fragment library enrichment.
Calculated from SMILES; cross-study comparable.
Chemical Biology Fragment-Based Drug Discovery Biophysical Screening

Recommended Procurement Scenarios


Late-Stage Diversification via Cross-Coupling

The para-iodophenyl moiety serves as a universal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig). For medicinal chemistry teams performing SAR-by-catalog or diversity-oriented synthesis, this compound is preferentially selected over non-iodinated or urea-linked analogs precisely because it enables rapid, parallel C-C or C-N bond formation at the para-position of the phenyl ring without affecting the cyclohexane core or the aminomethyl group [1]. This is supported by the commercial availability of multiple scale options (0.25g to bulk), indicating demonstrated demand for such chemistry [2].

Focused Kinase or GPCR Library Construction

The non-planar cyclohexane core combined with the iodophenyl amide tail provides a distinct three-dimensional shape (Fsp3 = 0.64) compared to planar, aromatic-rich screening compounds. This shape differentiation makes it a logical choice for fragment-based drug discovery groups seeking to populate '3D' regions of chemical space with heavy-atom (iodine) derivatization sites for X-ray crystallography or cryo-EM studies. The aminomethyl group further offers a conjugation point for biotin or fluorophore attachment, a feature absent in the CIU comparator [1].

CNS-Penetrant Probe Synthesis

The elevated lipophilicity contributed by the iodine atom (ΔXLogP ≈ +0.8 vs. des-iodo analog) positions this compound as a strategic intermediate for CNS drug discovery programs requiring logP values in the 1-3 range. Researchers can utilize this scaffold to incorporate a heavy halogen for potential halogen bonding while maintaining amine-based water solubility (predicted pKa 14.03). Procurement of this specific compound avoids the synthetic burden of installing the iodine at a later stage via electrophilic aromatic substitution, which often suffers from poor regioselectivity [1].

Application
Selection Property
Validation Focus
Late-stage cross-coupling diversification
Dual orthogonal reactive handles (amine and aryl iodide)
Cross-coupling compatibility and derivatization sequence efficiency
3D fragment library enrichment
Non-planar cyclohexane core with heavy atom (I) for phasing
Crystallographic derivatization and conjugation assessment
CNS probe intermediate synthesis
Elevated lipophilicity from iodine substitution
Permeability and halogen bonding evaluation
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